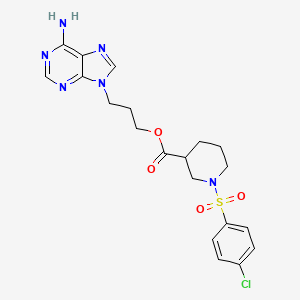
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, also known as APC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用机制
The mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate involves its ability to bind to specific targets in cells, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, modulation of neurotransmitter activity, and anti-inflammatory properties. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity and high selectivity for its targets, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate in lab experiments is its high selectivity for its targets, which allows for more precise and specific experiments. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
未来方向
There are several future directions for research involving 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, including further studies on its potential applications in cancer research, neuroscience, and immunology. In addition, there is a need for more research on the mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate and its interactions with other compounds. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, which may increase its availability and accessibility for researchers.
合成方法
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzene sulfonamide with 3-piperidinyl propylamine, followed by the reaction of the resulting compound with 6-chloro-9H-purine-6-amine. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学研究应用
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. In neuroscience, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications for neurological disorders. In immunology, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
3-(6-aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4S/c21-15-4-6-16(7-5-15)32(29,30)27-9-1-3-14(11-27)20(28)31-10-2-8-26-13-25-17-18(22)23-12-24-19(17)26/h4-7,12-14H,1-3,8-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEMKBANBODSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OCCCN3C=NC4=C(N=CN=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551724.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)
![2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)
![2-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-1H-quinoline-4-carboxamide](/img/structure/B7551772.png)
![3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)